ethyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ethyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1261021-46-8
VCID: VC11852555
InChI: InChI=1S/C25H36N4O5/c1-6-17-8-10-18(11-9-17)21-20(22(30)33-7-2)19(26-23(31)27-21)16-28-12-14-29(15-13-28)24(32)34-25(3,4)5/h8-11,21H,6-7,12-16H2,1-5H3,(H2,26,27,31)
SMILES: CCC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C(=O)OC(C)(C)C)C(=O)OCC
Molecular Formula: C25H36N4O5
Molecular Weight: 472.6 g/mol

ethyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS No.: 1261021-46-8

Cat. No.: VC11852555

Molecular Formula: C25H36N4O5

Molecular Weight: 472.6 g/mol

* For research use only. Not for human or veterinary use.

ethyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - 1261021-46-8

Specification

CAS No. 1261021-46-8
Molecular Formula C25H36N4O5
Molecular Weight 472.6 g/mol
IUPAC Name ethyl 4-(4-ethylphenyl)-6-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Standard InChI InChI=1S/C25H36N4O5/c1-6-17-8-10-18(11-9-17)21-20(22(30)33-7-2)19(26-23(31)27-21)16-28-12-14-29(15-13-28)24(32)34-25(3,4)5/h8-11,21H,6-7,12-16H2,1-5H3,(H2,26,27,31)
Standard InChI Key ZYUDMRLBGXWSFP-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C(=O)OC(C)(C)C)C(=O)OCC
Canonical SMILES CCC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C(=O)OC(C)(C)C)C(=O)OCC

Introduction

Ethyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of tetrahydropyrimidine derivatives. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. The compound features a piperazine moiety, which is commonly associated with pharmacological properties, particularly in drug design.

Synthesis

The synthesis of ethyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, including the formation of the tetrahydropyrimidine core and the attachment of the piperazine moiety. Specific reagents such as bases (e.g., sodium hydride) and solvents (e.g., tetrahydrofuran) are used under controlled temperatures to ensure high yields and purity of the final product.

StepReagentsConditions
Formation of Tetrahydropyrimidine CoreAldehydes, Ammonium AcetateReflux in Ethanol
Attachment of Piperazine Moietytert-Butyl Piperazine-1-carboxylate, BaseRoom Temperature, THF

Biological Activity and Applications

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